molecular formula C9H9ClN2O B1283156 4-(2-Aminoacetyl)benzonitrile hydrochloride CAS No. 55368-69-9

4-(2-Aminoacetyl)benzonitrile hydrochloride

Cat. No. B1283156
CAS RN: 55368-69-9
M. Wt: 196.63 g/mol
InChI Key: PELQZBDSYRSDPL-UHFFFAOYSA-N
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Description

4-(2-Aminoacetyl)benzonitrile hydrochloride is a chemical compound that is part of a broader class of organic compounds known as benzonitriles. These compounds contain a benzene ring attached to a nitrile group and are often used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles involves acylation reactions with anhydrides, isocyanates, or ethyl chloroformate at room temperature . This suggests that similar methods could be applied to synthesize 4-(2-Aminoacetyl)benzonitrile hydrochloride. Additionally, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors, involves a reaction with para-aminobenzonitrile, indicating the reactivity of the amino group on the benzonitrile ring .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be confirmed using spectroscopic methods such as proton nuclear magnetic resonance (NMR) and carbon-13 NMR, as demonstrated in the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile . The crystal structure of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, has been determined by X-ray diffraction, which can provide insights into the tautomeric forms and hydrogen bonding patterns .

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, including heterocyclization, as seen in the synthesis of 2-aminothiophene , and condensation reactions, as in the formation of quinazolines and triazinobenzimidazoles . The reactivity of the amino group on the benzonitrile ring is a key factor in these transformations, allowing for the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be influenced by the substituents on the benzene ring. For instance, the introduction of a trifluoromethyl group can affect the compound's reactivity and physical properties, as seen in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile . The solubility, melting point, and stability of these compounds can vary significantly depending on their molecular structure.

Safety And Hazards

The safety information for “4-(2-Aminoacetyl)benzonitrile hydrochloride” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-aminoacetyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELQZBDSYRSDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549290
Record name 4-Glycylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoacetyl)benzonitrile hydrochloride

CAS RN

55368-69-9
Record name 4-Glycylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoacetyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yu, W Gou, H Shang, Y Cui, X Sun, L Luo… - Journal of Enzyme …, 2022 - Taylor & Francis
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors cannot cross the blood-brain barrier, thus limiting …
Number of citations: 1 www.tandfonline.com

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